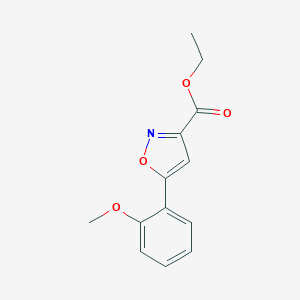

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxyphenyl group enhances its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl chloride with ethyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate features an oxazole ring with an ethyl ester group and a 2-methoxyphenyl substituent. Its molecular formula is , and it exhibits properties typical of compounds containing heteroatoms, which can influence its reactivity and interactions with biological targets.

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its oxazole ring enables various reactions, including:

- Substitution Reactions : The methoxy group can undergo electrophilic substitution, allowing for the introduction of diverse functional groups.

- Cyclization : It can be used to create other heterocycles through cyclization reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Electrophilic substitution on the aromatic ring | Nitro or halogenated derivatives |

| Cyclization | Formation of new heterocycles | Various substituted oxazoles |

| Reduction | Conversion of ester to alcohol | Alcohol derivatives |

This compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties :

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Potential :

Research indicates that the compound may interact with specific molecular targets involved in cancer pathways. The oxazole ring can inhibit enzymes crucial for cancer cell proliferation.

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth |

| Gram-negative bacteria | Varying degrees of inhibition | |

| Anticancer | Cancer cell lines (e.g., SH-SY5Y) | Inhibition of proliferation |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its unique structure allows for modifications that can enhance its bioactivity and selectivity.

Case Study :

A study focused on the structure–activity relationship (SAR) of substituted oxazoles revealed that modifications to the methoxy group significantly impacted the compound's binding affinity to target receptors involved in cancer signaling pathways . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Mécanisme D'action

The biological activity of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The methoxy group can enhance membrane permeability, facilitating the compound’s entry into cells. The exact pathways and targets depend on the specific biological context and the derivative used.

Comparaison Avec Des Composés Similaires

- Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

- Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate

- Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Comparison: Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its chlorinated or fluorinated analogs, the methoxy derivative may exhibit different biological activities and solubility profiles. The methyl analog, while similar in structure, lacks the electron-donating effects of the methoxy group, potentially altering its chemical behavior.

Activité Biologique

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological activity. The molecular formula is with a molecular weight of approximately 233.24 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has demonstrated promising anticancer activities across several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through various mechanisms, including the activation of p53 and caspase pathways. For instance, in vitro assays revealed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Caspase activation |

| MEL-8 | Variable | p53 pathway activation |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. The oxazole ring plays a crucial role in these interactions, influencing the function of various enzymes and receptors.

Specific Targets

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.

- Receptor Modulation : It may also act as a modulator for specific receptors related to inflammation and pain pathways, similar to other compounds in its class.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity : A systematic evaluation was conducted on the compound's effects on neuroblastoma SH-SY5Y cells, where it exhibited a desirable pharmacokinetic profile following both intravenous and oral administration .

- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development targeting microbial infections and cancers. Further studies are needed to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.

Propriétés

IUPAC Name |

ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-12(18-14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROQDMCKZZOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548589 | |

| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110578-28-4 | |

| Record name | Ethyl 5-(2-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110578-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.